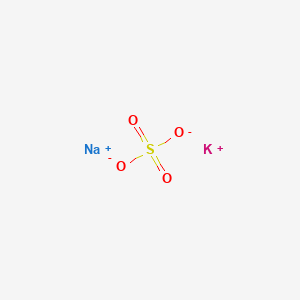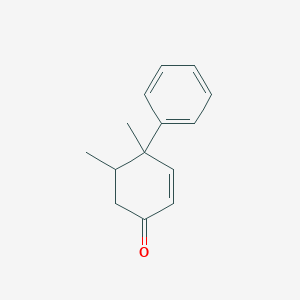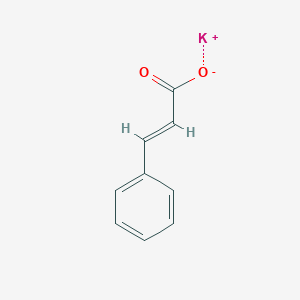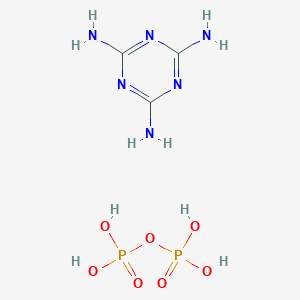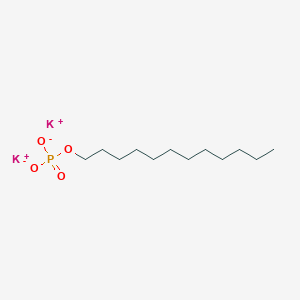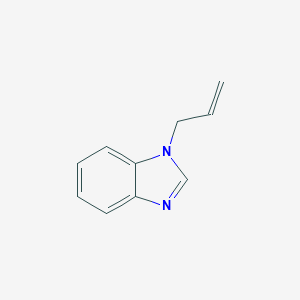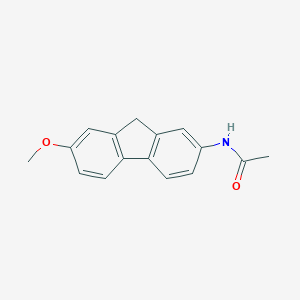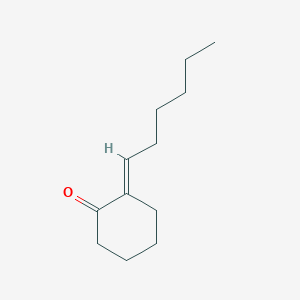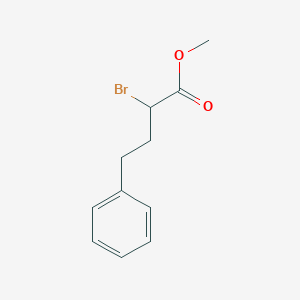
Methyl 2-bromo-4-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves reactions such as Friedel–Crafts acylation, condensation reactions, and Michael addition reactions. For instance, the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates is achieved using Friedel–Crafts acylation of substituted benzenes with 2-acetoxybutanoyl chloride, which suggests a method that could potentially be adapted for the synthesis of methyl 2-bromo-4-phenylbutanoate . Additionally, the synthesis of methyl-4-bromo-4,4-dinitrobutanoate through Michael addition reaction indicates the reactivity of brominated butanoates under certain conditions .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-bromo-4-phenylbutanoate has been elucidated using various spectroscopic techniques such as IR, NMR, UV-Vis, and X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and the nature of substituents affecting the overall stability and reactivity of the molecule.
Chemical Reactions Analysis
The chemical reactivity of brominated esters is diverse. For example, methyl 4-bromobut-2-enoate undergoes silver-induced coupling to form various coupled products . The reactivity of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate with nucleophiles like dimethyl malonate and methyl acetoacetate indicates that brominated esters can participate in nucleophilic addition reactions . These findings can be extrapolated to understand the potential reactions of methyl 2-bromo-4-phenylbutanoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated esters are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromine and nitro groups can affect the compound's polarity, boiling point, and solubility . The photochemical bromination of methyl (E)-2-methylbut-2-enoate with N-bromosuccinimide demonstrates the sensitivity of these compounds to light, which could be relevant for the storage and handling of methyl 2-bromo-4-phenylbutanoate .
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Research in organic synthesis has explored the use of related brominated compounds as key intermediates and catalysts in the synthesis of various organic molecules. For instance, studies on the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for non-steroidal anti-inflammatory drugs, have shown advancements in cross-coupling reactions and the development of environmentally friendly synthesis methods without the use of toxic materials like palladium and phenylboronic acid (Qiu et al., 2009). Similarly, selective organic synthesis over metal cation-exchanged clay catalysts has been reviewed, highlighting the catalytic roles of modified clays in facilitating various organic reactions, including those involving brominated intermediates (Tateiwa & Uemura, 1997).
Environmental Studies
The application of brominated compounds in environmental studies includes research on alternative fumigants through drip irrigation systems, which addresses the phasing out of methyl bromide due to its ozone-depleting properties. Studies focus on the development of water-soluble formulations of alternative fumigants that are more environmentally friendly and safer for human exposure (Ajwa et al., 2002). Additionally, the environmental concentrations and toxicology of tribromophenol, a related brominated compound, have been reviewed, summarizing its occurrence in various environments and potential health risks (Koch & Sures, 2018).
Potential Therapeutic Applications
The exploration of brominated compounds in therapeutic applications includes the study of 4-phenylbutyric acid, a compound structurally similar to Methyl 2-bromo-4-phenylbutanoate, in maintaining proteostasis. This research focuses on its role as a chemical chaperone that can prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress, suggesting potential therapeutic effects for various diseases (Kolb et al., 2015).
Propiedades
IUPAC Name |
methyl 2-bromo-4-phenylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZZMKUFGKXJNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC1=CC=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306852 |
Source


|
| Record name | Methyl α-bromobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-phenylbutanoate | |
CAS RN |
16503-47-2 |
Source


|
| Record name | Methyl α-bromobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16503-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α-bromobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

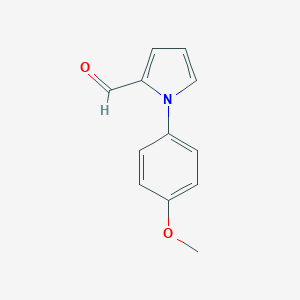
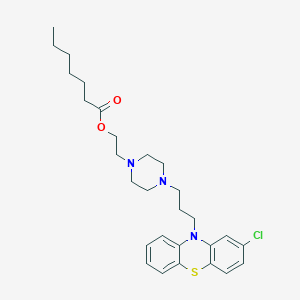
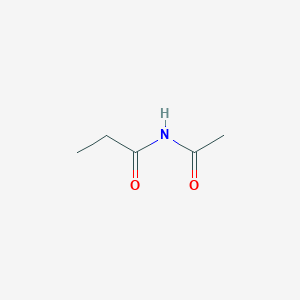
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)

